molecular formula C11H15N3O2 B1353085 1-(4-Nitrophenyl)-1,4-diazepane CAS No. 214124-83-1

1-(4-Nitrophenyl)-1,4-diazepane

Cat. No. B1353085
M. Wt: 221.26 g/mol
InChI Key: LIQIZDGKPDHEPC-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached . Compounds with these functional groups often exhibit interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “1-(4-Nitrophenyl)-1,4-diazepane” would likely be influenced by the diazepane ring and the nitrophenyl group. The diazepane ring can adopt various conformations due to the flexibility of the seven-membered ring . The nitrophenyl group is planar due to the conjugation of the benzene ring and the nitro group .


Chemical Reactions Analysis

Compounds with nitrophenyl groups, like “1-(4-Nitrophenyl)-1,4-diazepane”, can undergo various reactions. For example, the nitro group can be reduced to an amino group . The phenyl ring can also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Nitrophenyl)-1,4-diazepane” would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which would affect the compound’s reactivity . The diazepane ring could influence the compound’s solubility and conformational flexibility .

Scientific Research Applications

Chemical Structure and Reactivity

1-(4-Nitrophenyl)-1,4-diazepane derivatives have been employed in the synthesis of complex molecular structures, illustrating the versatility of these compounds in chemical synthesis. For instance, the iron(III) complexes of bis(phenolate) ligands, including derivatives of 1,4-diazepane, were studied as structural and reactive models for intradiol-cleaving enzymes. These complexes exhibit unique absorption spectral features and electrochemical properties, providing insights into the electronic structure and reactivity of enzyme analogs (Mayilmurugan et al., 2010).

Catalytic Applications

The catalytic capabilities of 1-(4-Nitrophenyl)-1,4-diazepane derivatives have also been explored. Manganese(III) complexes of 1,4-diazepane derivatives demonstrated effectiveness in olefin epoxidation reactions, showcasing the influence of ligand Lewis basicity on the reactivity and selectivity of these catalytic processes. Such studies highlight the potential of these compounds in fine chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).

Structural Analysis and Material Science

In material science and structural chemistry, the solid-phase synthesis and crystal structure analysis of 1-(4-Nitrophenyl)-1,4-diazepane derivatives provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds. These insights are crucial for the design of new materials with specific optical, electronic, or mechanical properties (Anthal et al., 2014).

Biological and Medicinal Chemistry Research

In the realm of biological and medicinal chemistry, 1-(4-Nitrophenyl)-1,4-diazepane derivatives have been investigated for their antimicrobial and anticancer properties. The synthesis and evaluation of these compounds have led to the identification of molecules with significant biological activity, providing a foundation for the development of new therapeutic agents (Verma et al., 2015).

Safety And Hazards

While specific safety and hazard data for “1-(4-Nitrophenyl)-1,4-diazepane” is not available, compounds with nitrophenyl groups can be irritants and should be handled with care .

Future Directions

The study of “1-(4-Nitrophenyl)-1,4-diazepane” and similar compounds could provide valuable insights into the properties of diazepane rings and nitrophenyl groups. Future research could explore the synthesis, reactivity, and potential applications of these compounds .

properties

IUPAC Name

1-(4-nitrophenyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIZDGKPDHEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407851
Record name 1-(4-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1,4-diazepane

CAS RN

214124-83-1
Record name 1-(4-nitrophenyl)-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of homopiperazine (11.4 g, 114 mmol) in 1-butanol (40 mL) was added to a refluxing solution of 1-chloro-4-nitrobenzene (6.0 g, 38 mmol) in 1-butanol (40 mL) over 15 minutes. The mixture was maintained at reflux for 24 hours then cooled to room temperature and extracted with 2N hydrochloric acid. The aqueous layer was basified with potassium carbonate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to afford 1-(4-nitro-phenyl)-[1,4]diazepane (3.5 g, 42%) as a yellow solid.
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11.4 g
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6 g
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40 mL
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Synthesis routes and methods II

Procedure details

From 1-chloro-4-nitrobenzene and [1,4]diazepane (homopiperazine) by heating in n-butanol at reflux to give 1-(4-nitro-phenyl)-[1,4]diazepane, followed by reaction with 2-chloro-4,6-dimethylpyridine by heating in the presence of palladium (II) acetate, 2-dicyclohexylphospino-2-(N,N′-dimethyl amino)biphenyl and caesium carbonate in a mixture of toluene and THF to give 1-(4,6-dimethyl-pyridin-2-yl)-4-(4-nitro-phenyl)-[1,4]diazepane, and finally reduction with tin (II) chloride in a mixture of ethanol and ethyl acetate gives the required aniline.
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Synthesis routes and methods III

Procedure details

A solution of hexahydro-1H-1,4-diazepine (0.20 mol) and 1-fluoro-4-nitro-benzene (0.10 mol) in DCM (300 ml) was stirred at room temperature for 24 hours under nitrogen atmosphere. Yellow crystals precipitated. The precipitate was collected on filter, washed with ether and dried. The residue (21.1 g, 87%) was taken up in water and treated with a 3 N NaOH solution. This mixture was extracted with DCM (3×500 ml), dried (Na2SO4), filtered, and the solvent was removed under reduced pressure and dried under vacuum at room temperature for 16 hours, yielding 18.3 g of hexahydro-1-(4-nitrophenyl)-1H-1,4-diazepine (interm. 1), melting point 115-116° C.
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0.2 mol
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300 mL
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